molecular formula C9H18O2S2 B12577137 Ethyl 3,3-bis(ethylsulfanyl)propanoate CAS No. 195000-90-9

Ethyl 3,3-bis(ethylsulfanyl)propanoate

Cat. No.: B12577137
CAS No.: 195000-90-9
M. Wt: 222.4 g/mol
InChI Key: LDMGCLSAGYOIJS-UHFFFAOYSA-N
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Description

Ethyl 3,3-bis(ethylsulfanyl)propanoate is a sulfur-containing ester featuring two ethylsulfanyl (–S–C₂H₅) substituents at the 3-position of the propanoate backbone. Such compounds are typically synthesized via acid-catalyzed condensation or coupling reactions, as seen in related esters like ethyl 3,3-bis(1H-indol-3-yl)propanoate (yield: 78%) . Sulfur-containing esters, such as ethyl 3-(methylthio)propanoate, are noted for roles in flavor chemistry due to their volatility and odor profiles .

Properties

CAS No.

195000-90-9

Molecular Formula

C9H18O2S2

Molecular Weight

222.4 g/mol

IUPAC Name

ethyl 3,3-bis(ethylsulfanyl)propanoate

InChI

InChI=1S/C9H18O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3

InChI Key

LDMGCLSAGYOIJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(SCC)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-bis(ethylsulfanyl)propanoate can be synthesized through the esterification of 3,3-bis(ethylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(ethylsulfanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3,3-bis(ethylsulfanyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)propanoate involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can undergo oxidation or substitution, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares ethyl 3,3-bis(ethylsulfanyl)propanoate (theoretical) with structurally related compounds from the evidence:

Compound Name Substituents Melting Point (°C) Yield Key Applications/Synthesis Notes
Ethyl 3,3-bis(1H-indol-3-yl)propanoate (12a) Two indole groups 103.8–104.8 78% Antiproliferative agents; acetic acid/KHSO₄ synthesis
Ethyl 3,3-bis(5-methylfuran-2-yl)propanoate (C4q) Two 5-methylfuran groups Not reported Not reported Characterized via GC/MS, IR; molecular weight: 278.3 g/mol
Ethyl 3-(methylthio)propanoate Single methylthio group Not reported Not reported Aroma compound in pineapple pulp
Ethyl 3,3-bis[(ethoxycarbonyl)amino]propanoate Two ethoxycarbonylamino groups Not reported Not reported Synthesized via coupling reaction; tautomerism observed

Key Observations :

  • Polarity and Melting Points: Bulky or polar substituents (e.g., indole, ethoxycarbonylamino) increase melting points (e.g., 12a: 103.8–104.8°C) due to hydrogen bonding or π-π interactions. Ethylsulfanyl groups, being less polar than indole but more polar than alkyl chains, may result in a lower melting point compared to 12a but higher than non-polar analogs.
  • Synthesis Yields: Yields for bis-substituted propanoates vary with substituent reactivity. Indole derivatives (e.g., 12a: 78%) are synthesized efficiently under mild acidic conditions, while sulfur-containing analogs may require optimized thiol-ester coupling protocols.

Reactivity and Stability

  • Oxidative Stability: Ethyl propanoate derivatives with electron-withdrawing groups (e.g., nitro, sulfonamido) show distinct decomposition pathways. For example, ethyl 3,3-bis(4-nitro-N-phenylbenzenesulfonamido)acrylate (15) forms dimers under high concentrations . Ethylsulfanyl groups, being electron-rich, may enhance susceptibility to oxidation compared to esters like ethyl propanoate, which decompose via six-membered ring transition states .
  • Tautomerism and Isomerization: Ethyl 3,3-bis[(ethoxycarbonyl)amino]propanoate exhibits tautomerism between imino and amino forms, confirmed via NMR . Ethylsulfanyl groups, lacking N–H bonds, would avoid such tautomerism but may participate in thioether-specific reactions (e.g., sulfoxidation).

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